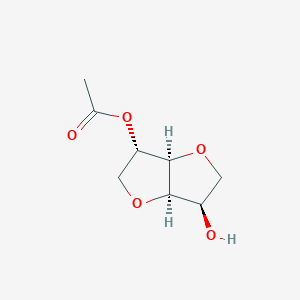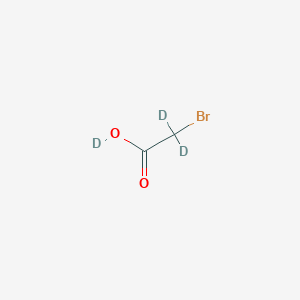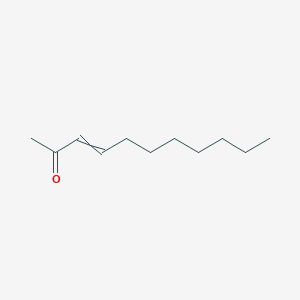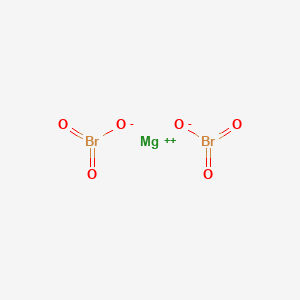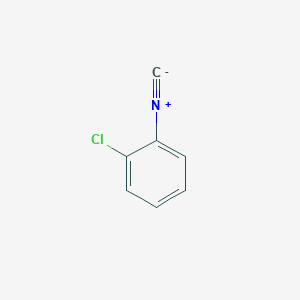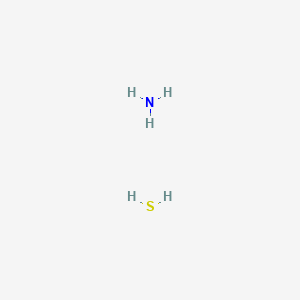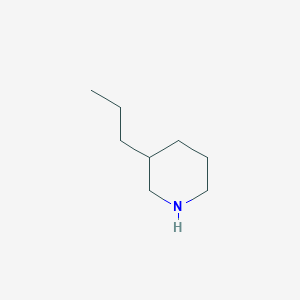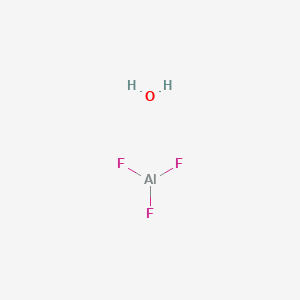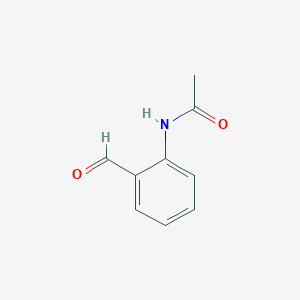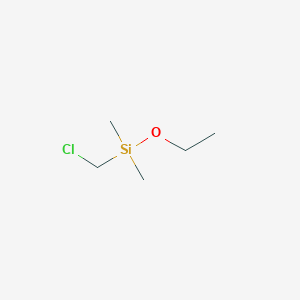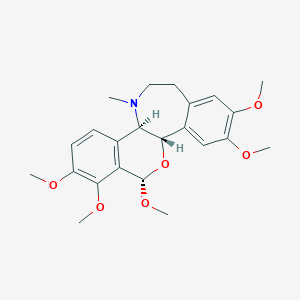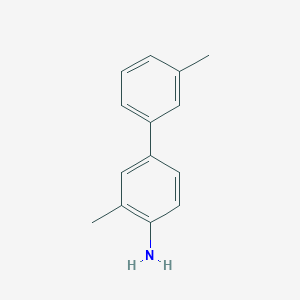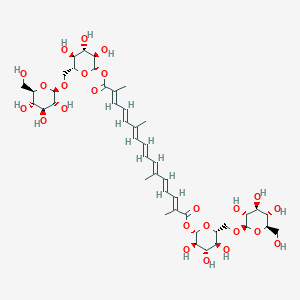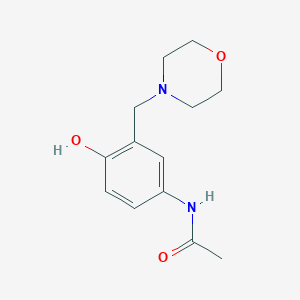![molecular formula CuH2O4S B084275 Cuprate(1-), [sulfato(2-)-O]- CAS No. 12400-75-8](/img/structure/B84275.png)
Cuprate(1-), [sulfato(2-)-O]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuprate(1-), [sulfato(2-)-O-] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of cuprate complex that contains a sulfato ligand.
Mécanisme D'action
The mechanism of action of Cuprate(1-), [sulfato(2-)-O-] is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA, leading to changes in their structure and function. This interaction may occur through the formation of coordination complexes between the cuprate ion and the biological molecule.
Effets Biochimiques Et Physiologiques
Cuprate(1-), [sulfato(2-)-O-] has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. In addition, Cuprate(1-), [sulfato(2-)-O-] has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cuprate(1-), [sulfato(2-)-O-] in lab experiments is its stability under normal laboratory conditions. This allows for the compound to be stored and transported easily. In addition, the compound is relatively easy to synthesize, which makes it an attractive option for researchers.
However, one of the limitations of using Cuprate(1-), [sulfato(2-)-O-] is its potential toxicity. In vitro studies have demonstrated that the compound can be toxic to certain cell lines, which may limit its use in certain experiments. In addition, the compound has not been extensively studied in vivo, which may limit its potential applications in the field of medicine.
Orientations Futures
There are several future directions for research on Cuprate(1-), [sulfato(2-)-O-]. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. In addition, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, studies are needed to determine the safety and efficacy of the compound in vivo, which may lead to its potential use in the field of medicine.
Méthodes De Synthèse
The synthesis of Cuprate(1-), [sulfato(2-)-O-] is a complex process that involves the reaction of cupric sulfate with a reducing agent such as sodium borohydride. The reaction takes place in an aqueous solution and is typically carried out under controlled conditions. The resulting product is a blue-colored crystalline solid that is stable under normal laboratory conditions.
Applications De Recherche Scientifique
Cuprate(1-), [sulfato(2-)-O-] has been extensively studied for its potential applications in various fields. In the field of materials science, this compound has been used as a precursor for the synthesis of high-temperature superconductors. In addition, it has been used in the synthesis of magnetic materials and as a catalyst for various chemical reactions.
Propriétés
Numéro CAS |
12400-75-8 |
|---|---|
Nom du produit |
Cuprate(1-), [sulfato(2-)-O]- |
Formule moléculaire |
CuH2O4S |
Poids moléculaire |
161.63 g/mol |
Nom IUPAC |
copper;sulfuric acid |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
Clé InChI |
UGWKCNDTYUOTQZ-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)O.[Cu] |
SMILES canonique |
OS(=O)(=O)O.[Cu] |
Synonymes |
Cuprate(1-), [sulfato(2-)-O]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



